molecular formula C18H11Cl2NO4 B5728909 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid

2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid

Cat. No. B5728909
M. Wt: 376.2 g/mol
InChI Key: TZMUHEJOIYHPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid, also known as furosemide, is a loop diuretic that is commonly used to treat conditions such as edema and hypertension. Furosemide is a highly effective drug that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney, leading to increased urine output. In

Mechanism of Action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased urine output and a decrease in extracellular fluid volume. Furosemide also has a vasodilatory effect, which can help to reduce blood pressure.
Biochemical and Physiological Effects
Furosemide has a number of biochemical and physiological effects. In addition to its diuretic and vasodilatory effects, 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid can also cause electrolyte imbalances, particularly hypokalemia. Furosemide has been shown to affect the expression of a number of genes involved in ion transport in the kidney and other tissues.

Advantages and Limitations for Lab Experiments

Furosemide is a highly effective tool for investigating the mechanisms of ion transport in the kidney and other tissues. However, there are some limitations to its use in laboratory experiments. Furosemide can be toxic at high doses, and its effects on ion transport can be complex and difficult to interpret.

Future Directions

There are a number of potential future directions for research on 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid. One area of interest is the development of new loop diuretics that are more effective and have fewer side effects than 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid. Another area of interest is the investigation of the mechanisms by which 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid affects gene expression in the kidney and other tissues. Finally, there is a need for further research on the long-term effects of 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid use, particularly in patients with chronic kidney disease.

Synthesis Methods

Furosemide is synthesized through a multi-step process that involves the reaction of 5-(2,4-dichlorophenyl)furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzoic acid to form 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid.

Scientific Research Applications

Furosemide has been extensively studied in both clinical and laboratory settings. In clinical studies, 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid has been shown to be effective in the treatment of conditions such as congestive heart failure, renal failure, and hypertension. In laboratory studies, 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid has been used to investigate the mechanisms of ion transport in the kidney and other tissues.

properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)furan-2-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO4/c19-10-5-6-11(13(20)9-10)15-7-8-16(25-15)17(22)21-14-4-2-1-3-12(14)18(23)24/h1-9H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMUHEJOIYHPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[5-(2,4-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.